2-{3-[2-(1-bromoethyl)-4-oxo-3(4H)-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione
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Description
Scientific Research Applications
Chemical Structure and Properties
- The compound features a planar quinazolinyl group and an isoindoline-1,3-dione group linked by an SCH2CH2 chain, forming a unique conformation with potential applications in molecular synthesis and design. The structure enables various interactions, such as C—H⋯O and π–π interactions, which are significant in crystal engineering and the development of new materials (El-Azab et al., 2012).
Synthesis and Derivatives
- The compound has been synthesized from 2-(1-bromo-ethyl)quinazolin-4(3H)-ones, demonstrating a methodology that could be valuable in the development of new pharmaceuticals and fine chemicals. This synthesis approach is essential for creating structurally complex and novel compounds (Szabó et al., 1997).
Applications in Drug Synthesis
- Several derivatives of the compound have been synthesized and evaluated for their antibacterial activities. This suggests potential applications in developing new antimicrobial agents, crucial in the ongoing battle against drug-resistant bacteria (Jat et al., 2006).
Properties
IUPAC Name |
2-[3-[2-(1-bromoethyl)-4-oxoquinazolin-3-yl]propyl]isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3O3/c1-13(22)18-23-17-10-5-4-9-16(17)21(28)24(18)11-6-12-25-19(26)14-7-2-3-8-15(14)20(25)27/h2-5,7-10,13H,6,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDBWDAYKPFCEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2C(=O)N1CCCN3C(=O)C4=CC=CC=C4C3=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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